2-(4-Bromophenoxy)ethanamine

Lipophilicity ADME Drug Design

Medicinal chemists pursuing late-stage diversification often encounter sluggish reactivity from chloro or fluoro aryl intermediates, prolonging lead optimization timelines. 2-(4-Bromophenoxy)ethanamine resolves this bottleneck with its para-bromo handle, engineered for rapid Pd-catalyzed cross-coupling under mild conditions. • 4× higher lipophilicity vs. fluoro analog (XLogP3 1.6), favorable for CNS/intracellular target campaigns. • 250-fold greater basicity (pKa 8.33) enables cleaner, higher-yielding salt metathesis for improved crystallinity and formulation. • Aryl bromide reactivity reduces catalyst loading and reaction times vs. chloro analogs, accelerating library synthesis.

Molecular Formula C8H10BrNO
Molecular Weight 216.078
CAS No. 26583-55-1
Cat. No. B2574530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)ethanamine
CAS26583-55-1
Molecular FormulaC8H10BrNO
Molecular Weight216.078
Structural Identifiers
SMILESC1=CC(=CC=C1OCCN)Br
InChIInChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2
InChIKeyAIHSYDQJCKBJHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenoxy)ethanamine Overview


2-(4-Bromophenoxy)ethanamine is a para-brominated phenoxyethylamine derivative with molecular formula C8H10BrNO and molecular weight 216.07 g/mol [1]. This primary amine features a 4-bromophenoxy group linked to an ethanamine chain, offering both a nucleophilic amine handle and an aryl bromide moiety for cross-coupling diversification [1]. It is widely employed as a synthetic intermediate and research tool in medicinal chemistry and chemical biology [1].

Dual-handle synthetic intermediate with nucleophilic amine and aryl bromide
Enables cross-coupling diversification (Suzuki, Buchwald-Hartwig, etc.)
Para-brominated phenoxyethylamine scaffold for medicinal chemistry and chemical biology

2-(4-Bromophenoxy)ethanamine vs. Halogen Analogs


Halogen substitution at the para position of the phenoxy ring profoundly influences key physicochemical properties, electronic effects, and reactivity profiles. The bromine atom in 2-(4-bromophenoxy)ethanamine imparts distinct lipophilicity, density, basicity, and cross-coupling reactivity compared to its chloro and fluoro counterparts [1]. These quantifiable differences directly impact compound behavior in synthetic transformations, biological assays, and formulation development, making generic substitution scientifically unjustified .

Lipophilicity & membrane diffusion Bromo substituent yields higher lipophilicity than fluoro, altering passive permeability and distribution profiles.
Basicity & salt formation pKa differs substantially from fluoro analog, impacting ionization, salt selection, and purification strategies.
Cross-coupling reactivity Aryl bromide is orders of magnitude more reactive than aryl chloride in Pd-catalyzed couplings; chloro analog may stall reactions.

2-(4-Bromophenoxy)ethanamine Property Comparison


Lipophilicity: Bromo vs. Fluoro Analog

The brominated compound exhibits a significantly higher computed XLogP3 value (1.6) compared to the fluorinated analog (1.02), indicating greater lipophilicity and potentially improved membrane permeability [1]. The chloro analog possesses a comparable XLogP3 (1.6) , but its reactivity and electronic properties differ substantially.

Lipophilicity (XLogP3)
Reported
1.6
+0.58 vs fluoro analog
Supports membrane permeability comparison
Computed value; empirical logP may differ
Lipophilicity ADME Drug Design

Density vs. Chloro and Fluoro Analogs

The bromo compound exhibits a predicted density of 1.442 ± 0.06 g/cm³, which is substantially higher than the chloro analog (1.178 g/cm³) and the fluoro analog (1.125 ± 0.06 g/cm³) . This difference arises from the larger atomic mass and polarizability of bromine.

Predicted Density
Data to verify
1.442 ± 0.06 g/cm³
Higher packing density vs chloro and fluoro analogs
Predicted; experimental density may vary
Physical Property Formulation Crystallinity

Basicity (pKa): Bromo vs. Fluoro Analog

The bromo compound has a predicted pKa of 8.33 ± 0.10, indicating moderate basicity comparable to the chloro analog (8.33) . In contrast, the fluoro analog exhibits a significantly higher pKa of 10.74 ± 0.10, making it a weaker base . The lower pKa of the bromo derivative facilitates salt formation under milder conditions.

Amine Basicity (pKa)
Data to verify
8.33 ± 0.10
−2.41 vs fluoro analog
Facilitates salt formation under milder conditions
Predicted; experimental titration recommended
Basicity Ionization Salt Formation

Cross-Coupling Reactivity: Bromide vs. Chloride

The aryl bromide moiety in 2-(4-bromophenoxy)ethanamine is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding aryl chloride. The established relative activity order for leaving groups in Suzuki-Miyaura coupling is I > Br >> Cl . This translates to faster reaction rates and the ability to use lower catalyst loadings for the bromo compound compared to the chloro analog.

Suzuki–Miyaura Reactivity
Class-level
Br >> Cl
Oxidative addition rate
Enables lower catalyst loading and faster coupling
General trend; substrate-specific validation needed
Suzuki Coupling Palladium Catalysis C-C Bond Formation

Molecular Weight Differences vs. Analogs

The molecular weight of 2-(4-bromophenoxy)ethanamine (216.07 g/mol) is substantially higher than that of the chloro analog (171.62 g/mol) and the fluoro analog (155.17 g/mol) [1]. This difference directly affects molar dosing in biological assays and synthetic stoichiometry calculations.

Molecular Weight
Reported
216.07 g/mol
+26% vs chloro, +39% vs fluoro
Adjust equimolar weighing and shipping classification
Computed; analytical confirmation advised
Molecular Weight Dosing Logistics

2-(4-Bromophenoxy)ethanamine Applications


Suzuki-Miyaura Cross-Coupling Diversification

The aryl bromide handle enables efficient Pd-catalyzed diversification to generate libraries of biaryl-containing analogs. The superior reactivity of Br over Cl (class-level inference) reduces reaction times and catalyst requirements, making it the preferred choice for late-stage functionalization in drug discovery programs .

CNS Membrane Permeability Optimization

With an XLogP3 of 1.6, this compound sits in a favorable lipophilicity range for CNS penetration. The 4-fold higher lipophilicity compared to the fluoro analog (XLogP3 1.02) makes it a better starting point for lead optimization campaigns targeting intracellular or CNS receptors [1].

Salt Form Synthesis

The moderate basicity (pKa 8.33) allows for facile salt formation with a range of acids under mild conditions. This pKa is 250-fold more basic than the fluoro analog, enabling cleaner and higher-yielding salt metathesis reactions for improved crystallinity and formulation .

Precursor for Neuroprotective Aryloxyethylamines

Aryloxyethylamine derivatives have demonstrated neuroprotective activity in vitro and in vivo [2]. 2-(4-Bromophenoxy)ethanamine serves as a key synthetic intermediate for constructing more elaborate aryloxyethylamine-based pharmacophores, leveraging the bromine atom for subsequent diversification.

Application
Selection Property
Validation Focus
Suzuki–Miyaura Diversification
Aryl bromide handle
Pd-catalyzed coupling efficiency
CNS Penetration Lead Optimization
Balanced lipophilicity profile
Membrane permeability correlation
Salt Form Synthesis
Moderate amine basicity
Salt screening and crystallinity
Aryloxyethylamine Derivative Synthesis
Bromine-enabled derivatization
Neuroprotection model-response context

Technical Documentation Hub

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39 linked technical documents
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